![molecular formula C21H12ClN3O3 B3847903 5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B3847903.png)
5-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoic acid
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .
Synthesis Analysis
Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .
Molecular Structure Analysis
Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G (d,p) basis set .
Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
Benzimidazole has a molar mass of 118.139 g·mol−1 . It has a melting point of 170 to 172 °C . The UV-vis spectrum of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as well as effects of solvents, have been investigated .
Mechanism of Action
Safety and Hazards
Future Directions
Benzimidazole derivatives are among the most frequently used ring systems for small molecule drugs listed by the United States Food and Drug Administration . Many pharmaceutical agents belong to the benzimidazole class of compounds . Therefore, the future directions of benzimidazole and its derivatives could be in the development of new drugs and therapeutic agents.
properties
IUPAC Name |
5-[5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl]-2-chlorobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O3/c22-16-7-5-12(10-15(16)21(26)27)19-8-6-14(28-19)9-13(11-23)20-24-17-3-1-2-4-18(17)25-20/h1-10H,(H,24,25)(H,26,27)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVARUSXZLMOCC-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(=O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{5-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]furan-2-yl}-2-chlorobenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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